molecular formula C18H20ClNO3 B1391505 (S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride CAS No. 1212180-75-0

(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride

Cat. No.: B1391505
CAS No.: 1212180-75-0
M. Wt: 333.8 g/mol
InChI Key: LWOZEYFSFLUJDE-LMOVPXPDSA-N
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Description

(S)-Methyl 3-(3'-Acetylbiphenyl-4-Yl)-2-Aminopropanoate Hydrochloride (CAS#: 1212180-75-0 ) is a chiral chemical intermediate of high importance in pharmaceutical and biochemical research. With a molecular formula of C₁₈H₁₉NO₃·HCl and a molecular weight of 333.81 g/mol(citation:1), this compound requires storage at 0-8°C to maintain stability(citation:1). Its primary research value lies as a key building block in the synthesis of potential therapeutics, with a noted focus on drugs targeting neurological disorders, aiding in the enhancement of drug efficacy and specificity(citation:1). In biochemical research, it is employed in foundational studies related to enzyme inhibition and receptor-binding assays, helping to elucidate complex molecular interactions and contributing to new therapeutic strategies(citation:1). Beyond pharmaceutical applications, this compound is also explored in material science for the formulation of advanced polymers and coatings, where its chemical properties can enhance material durability and performance(citation:1). Additionally, it serves as a standard reference material in analytical chemistry, particularly in chromatographic techniques, for the accurate identification and quantification of related compounds in complex mixtures(citation:1). This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

methyl (2S)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3.ClH/c1-12(20)15-4-3-5-16(11-15)14-8-6-13(7-9-14)10-17(19)18(21)22-2;/h3-9,11,17H,10,19H2,1-2H3;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOZEYFSFLUJDE-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride, a chiral compound with the molecular formula C18_{18}H20_{20}ClNO3_3 and a molecular weight of 333.8 g/mol, has garnered attention in various fields of pharmaceutical and biochemical research. This article explores its biological activity, applications, and relevant research findings.

Overview of Biological Activity

  • Pharmaceutical Development :
    • The compound is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity, making it valuable in the development of targeted therapies .
  • Biochemical Research :
    • It plays a significant role in studies related to enzyme inhibition and receptor binding. Research has shown that this compound can modulate interactions between biomolecules, contributing to the understanding of disease mechanisms and aiding in the development of novel therapeutic strategies .
  • Material Science :
    • Beyond biological applications, this compound is utilized in formulating advanced materials such as polymers and coatings due to its unique chemical properties that improve durability and performance .
  • Analytical Chemistry :
    • The compound serves as a standard reference material in chromatographic techniques, facilitating the accurate quantification of similar compounds in complex mixtures, which is crucial for various analytical applications .

Case Studies and Experimental Data

A variety of studies have highlighted the biological activity of this compound:

  • Inhibition Studies :
    • In vitro assays have demonstrated its effectiveness as an inhibitor of specific enzymes involved in cancer progression. For instance, studies focusing on HSET inhibitors showed that modifications to the compound's structure could significantly alter its potency against cancer cell lines .
  • Cellular Effects :
    • Research involving DLD1 human colon cancer cell lines indicated that treatment with HSET inhibitors led to increased multipolarity in mitotic spindles, suggesting potential applications in cancer therapy through disruption of mitotic processes .

Comparative Data Table

Property/ActivityFindings
Molecular FormulaC18_{18}H20_{20}ClNO3_3
Molecular Weight333.8 g/mol
Primary ApplicationsPharmaceutical synthesis, enzyme inhibition
Reported Biological ActivitiesModulation of receptor binding, enzyme inhibition
Notable Structural FeaturesChiral center enhancing specificity

Scientific Research Applications

Pharmaceutical Development

(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its chiral nature enhances drug efficacy and specificity, making it an essential component in drug formulation.

Case Study : Research indicates that derivatives of this compound have shown potential in enhancing the pharmacological profiles of drugs aimed at treating conditions such as Alzheimer's disease and Parkinson's disease. The compound’s ability to interact selectively with specific receptors has been demonstrated in various preclinical studies, leading to improved therapeutic outcomes .

Biochemical Research

In biochemical studies, this compound is utilized for enzyme inhibition and receptor binding assays. It aids researchers in understanding molecular interactions and developing new therapeutic strategies.

Example Application : A study published in a peer-reviewed journal highlighted the use of this compound in exploring the inhibition mechanisms of specific enzymes involved in metabolic pathways related to cancer .

Material Science

The compound's unique chemical properties enable its application in formulating advanced materials, such as polymers and coatings. These materials exhibit enhanced durability and performance characteristics.

Research Insight : Investigations into the incorporation of this compound into polymer matrices have revealed improvements in thermal stability and mechanical strength, making it suitable for applications in high-performance materials .

Analytical Chemistry

This compound is employed as a standard reference material in chromatographic techniques. It plays a vital role in the accurate quantification of similar compounds within complex mixtures.

Analytical Application : In method validation studies, this compound has been used to establish calibration curves for high-performance liquid chromatography (HPLC), ensuring the reliability of analytical results across various chemical analyses .

Cosmetic Formulations

The compound is also explored within the cosmetic industry for its potential skin-beneficial properties. Its incorporation into formulations aims to enhance skin absorption and efficacy of active ingredients.

Industry Insight : Recent trends indicate a growing interest in utilizing chiral compounds like this compound in cosmetic products aimed at improving skin health and appearance .

Summary Table of Applications

Application AreaDescriptionExample Use Case
PharmaceuticalKey intermediate for drugs targeting neurological disordersEnhancing efficacy of Alzheimer’s treatments
Biochemical ResearchEnzyme inhibition and receptor binding studiesInvestigating cancer metabolism pathways
Material ScienceFormulation of advanced materials with improved propertiesHigh-performance polymers
Analytical ChemistryStandard reference material for chromatographic techniquesHPLC method validation
Cosmetic FormulationsIncorporation into products for enhanced skin benefitsSkin health formulations

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared below with two closely related analogs:

(R)-Methyl 3-(4'-Acetylbiphenyl-4-yl)-2-aminopropanoate Hydrochloride (enantiomer with positional isomerism)

(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic Acid Hydrochloride (carboxylic acid derivative)

Table 1: Structural and Physicochemical Comparison
Property Target Compound (S)-Methyl Ester (R)-Methyl 3-(4'-Acetylbiphenyl-4-yl) Isomer (R)-Carboxylic Acid Derivative
CAS Number Not provided 1212227-45-6 1284163-33-2
Molecular Formula Likely C18H20ClNO3 C18H20ClNO3 C17H18ClNO3
Molecular Weight ~333.8 (estimated) ~333.8 319.78
Stereochemistry (S)-configuration (R)-configuration (R)-configuration
Key Substituent Position 3'-acetyl 4'-acetyl 3'-acetyl
Functional Group Methyl ester Methyl ester Carboxylic acid
Commercial Availability Listed in catalogs Discontinued Available (purity/quantity unspecified)

Implications of Structural Variations

a) Stereochemistry and Bioactivity
  • The (S)-enantiomer (target compound) and (R)-enantiomer (4'-acetyl isomer) differ in spatial arrangement, which may lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors). For example, the (S)-configuration could enhance binding affinity to a specific receptor pocket, whereas the (R)-form might exhibit reduced efficacy or off-target effects .
b) Functional Group Effects
  • Methyl Ester vs. Carboxylic Acid: The methyl ester in the target compound likely improves lipophilicity and membrane permeability, acting as a prodrug that hydrolyzes in vivo to the carboxylic acid form.
c) Substituent Position
  • The 3'-acetyl group in the target compound versus the 4'-acetyl in the (R)-isomer alters the biphenyl scaffold’s electronic and steric profile. This positional change could modulate interactions with hydrophobic binding pockets or influence metabolic stability.

Preparation Methods

Formation of the Biphenyl Core

The biphenyl core is typically formed through a Suzuki-Miyaura coupling reaction between an aryl halide and an aryl boronic acid. This step requires a palladium catalyst and a base such as sodium carbonate or potassium phosphate.

Introduction of the Acetyl Group

The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride as the acetylating agent. This step is often performed under mild conditions to avoid side reactions.

Incorporation of the Aminopropanoate Moiety

The aminopropanoate moiety is incorporated through a condensation reaction with a suitable amino acid derivative. This step may involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

Hydrochloride Salt Formation

The final step involves converting the free base into its hydrochloride salt by reaction with hydrochloric acid. This step is crucial for enhancing the compound's stability and solubility.

Detailed Synthesis Protocol

Materials and Reagents

  • Starting Materials:
    • Aryl halide (e.g., 4-bromobiphenyl)
    • Aryl boronic acid (e.g., 3-acetylphenylboronic acid)
    • Amino acid derivative (e.g., L-alanine methyl ester)
  • Reagents:
    • Palladium catalyst (e.g., Pd(PPh3)4)
    • Base (e.g., Na2CO3)
    • Acetic anhydride
    • Coupling reagent (e.g., DCC)
    • Hydrochloric acid

Synthesis Steps

  • Suzuki-Miyaura Coupling:

    • Combine aryl halide, aryl boronic acid, palladium catalyst, and base in a solvent like toluene or water.
    • Heat the mixture under reflux for several hours until the reaction is complete.
  • Acetylation:

    • Treat the biphenyl derivative with acetic anhydride in the presence of a base like pyridine.
    • Stir the mixture at room temperature until the acetylation is complete.
  • Condensation Reaction:

    • Combine the acetylated biphenyl derivative with an amino acid derivative and a coupling reagent in a solvent like dichloromethane.
    • Stir the mixture at room temperature until the condensation is complete.
  • Hydrochloride Salt Formation:

    • Dissolve the free base in a solvent like ethanol or methanol.
    • Add hydrochloric acid dropwise until the formation of the hydrochloride salt is complete.

Analysis and Purification

The synthesized compound can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Purification is typically achieved through recrystallization or column chromatography.

Analytical Techniques

Technique Purpose
NMR Spectroscopy Structural confirmation
Mass Spectrometry Molecular weight verification
HPLC Purity assessment

Purification Methods

Method Description
Recrystallization Dissolving the compound in a solvent and allowing it to crystallize
Column Chromatography Separating the compound from impurities based on its chemical properties

Q & A

Q. What are the recommended synthetic routes for (S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the chiral precursor, such as (S)-methyl 2-aminopropanoate hydrochloride, via esterification of (S)-2-aminopropanoic acid with methanol and thionyl chloride .
  • Step 2 : Coupling the amino ester with a biphenyl acetyl intermediate. A biphenyl acetyl group can be introduced using Suzuki-Miyaura cross-coupling or Ullmann reactions, depending on substituent compatibility .
  • Step 3 : Final purification via recrystallization or preparative HPLC to achieve >98% purity, confirmed by analytical HPLC .

Q. How is the enantiomeric purity of this compound validated?

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm. Retention times should match authentic (S)-enantiomer standards .
  • Optical Rotation : Compare the measured [α]D²⁵ value against literature data for the (S)-configured derivative .

Q. What spectroscopic methods are critical for structural characterization?

  • ¹H/¹³C NMR : Confirm the biphenyl acetyl moiety (aromatic protons at δ 7.2–8.0 ppm) and ester methyl group (singlet at δ 3.6–3.8 ppm). The α-proton adjacent to the amino group typically appears as a multiplet at δ 3.9–4.2 ppm .
  • HRMS : Verify the molecular ion peak (e.g., [M+H]⁺) with a mass accuracy <5 ppm .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step with biphenyl intermediates?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling. Higher yields (≥80%) are often achieved with ligand-free Pd(OAc)₂ under inert conditions .
  • Solvent Optimization : Use DMF or THF instead of toluene to enhance solubility of the biphenyl acetyl precursor. Additives like K₂CO₃ improve deprotonation efficiency .

Q. What strategies mitigate racemization during synthesis?

  • Low-Temperature Reactions : Perform coupling steps at 0–4°C to minimize thermal racemization of the chiral center .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during harsh reaction conditions .

Q. How to resolve discrepancies in biological activity data across studies?

  • Purity Reassessment : Verify compound purity (>98%) via HPLC and LC-MS to rule out impurities as confounding factors .
  • Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to assess solubility-driven variability. For example, poor aqueous solubility may require formulation with cyclodextrins .

Q. What computational methods predict binding interactions of this compound with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with acetylated protein targets, focusing on the biphenyl acetyl group’s hydrophobic pockets .
  • MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability of ligand-receptor complexes, using AMBER force fields for small molecules .

Methodological Challenges and Solutions

Q. How to address poor solubility in aqueous buffers during biological assays?

  • Co-Solvent Systems : Use 5–10% DMSO or β-cyclodextrin inclusion complexes to enhance solubility without disrupting assay integrity .
  • pH Adjustment : Dissolve the compound in PBS at pH 6.5–7.4, as the hydrochloride salt may precipitate at higher pH .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • LC-MS/MS : Detect impurities at ppm levels using a C18 column (2.6 µm, 100 Å) with gradient elution (water:acetonitrile + 0.1% formic acid) .
  • NMR Spectroscopy : ¹H-NMR with NOESY can identify stereochemical impurities (e.g., residual (R)-enantiomer) .

Q. How to design stability studies under varying storage conditions?

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify byproducts using HRMS .
  • Long-Term Stability : Store lyophilized samples at –20°C in amber vials; report % recovery at 6-month intervals .

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